1,2-Bis(2-chlorophenyl)ethan-1-ol
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Overview
Description
1,2-Bis(2-chlorophenyl)ethan-1-ol is an organic compound with the molecular formula C14H12Cl2O It is characterized by the presence of two chlorophenyl groups attached to an ethan-1-ol backbone
Preparation Methods
The synthesis of 1,2-Bis(2-chlorophenyl)ethan-1-ol typically involves the reaction of 2-chlorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Bis(2-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the alcohol group to form hydrocarbons using agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Scientific Research Applications
1,2-Bis(2-chlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and other materials
Mechanism of Action
The mechanism of action of 1,2-Bis(2-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,2-Bis(2-chlorophenyl)ethan-1-ol can be compared with other similar compounds such as:
1,2-Bis(2-chloroethoxy)ethane: This compound has a similar structure but with ethoxy groups instead of chlorophenyl groups.
1-Chloro-2,2-Bis(p-chlorophenyl)ethane: Known for its use in pesticides, this compound has a different substitution pattern on the ethane backbone.
®-1-(2-chlorophenyl)ethanol: This compound is a chiral alcohol with a single chlorophenyl group, used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
53774-33-7 |
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Molecular Formula |
C14H12Cl2O |
Molecular Weight |
267.1 g/mol |
IUPAC Name |
1,2-bis(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C14H12Cl2O/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8,14,17H,9H2 |
InChI Key |
UEVUBLHRXJGLBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C2=CC=CC=C2Cl)O)Cl |
Origin of Product |
United States |
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